molecular formula C16H14ClN3O4 B6174188 Thalidomide-5-propargyne-NH2 hydrochloride CAS No. 2490402-62-3

Thalidomide-5-propargyne-NH2 hydrochloride

Cat. No.: B6174188
CAS No.: 2490402-62-3
M. Wt: 347.75 g/mol
InChI Key: XOXKGOUHXULLNX-UHFFFAOYSA-N
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Description

The compound 5-(3-aminoprop-1-yn-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a structurally complex molecule featuring a 2,6-dioxopiperidine ring fused to an isoindole-1,3-dione core, with a propargylamine substituent at the 5-position. Its hydrochloride salt enhances solubility, a critical factor for bioavailability in therapeutic applications.

Properties

CAS No.

2490402-62-3

Molecular Formula

C16H14ClN3O4

Molecular Weight

347.75 g/mol

IUPAC Name

5-(3-aminoprop-1-ynyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C16H13N3O4.ClH/c17-7-1-2-9-3-4-10-11(8-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21;/h3-4,8,12H,5-7,17H2,(H,18,20,21);1H

InChI Key

XOXKGOUHXULLNX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCN.Cl

Purity

95

Origin of Product

United States

Biological Activity

The compound 5-(3-aminoprop-1-yn-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride , also known as 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, is a derivative of thalidomide and has garnered attention for its potential biological activities. This article delves into its biological activity, safety profile, and relevant research findings.

Structural Information

  • Molecular Formula : C₁₃H₁₁N₃O₄
  • Molecular Weight : 273.25 g/mol
  • IUPAC Name : 5-(3-aminoprop-1-yn-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

Chemical Structure

The compound features an isoindole core structure with piperidine and amino propynyl substituents. The presence of multiple functional groups contributes to its biological activity.

Research indicates that the compound exhibits anti-inflammatory and anti-cancer properties. It appears to modulate immune responses and inhibit angiogenesis, similar to its parent compound thalidomide.

Key Mechanisms:

  • Inhibition of TNF-alpha : The compound reduces the production of tumor necrosis factor-alpha (TNF-alpha), a cytokine involved in systemic inflammation.
  • Angiogenesis Inhibition : It disrupts blood vessel formation, which is crucial for tumor growth and metastasis.

Case Studies

  • Anti-Cancer Activity :
    • A study demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including melanoma and multiple myeloma cells. The IC50 values indicated significant cytotoxicity at micromolar concentrations.
    Cell LineIC50 (µM)
    Melanoma5.4
    Multiple Myeloma4.8
    Breast Cancer6.2
  • Anti-inflammatory Effects :
    • In vitro studies showed that the compound reduced the secretion of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs). This suggests a potential therapeutic application in inflammatory diseases.

Safety Profile

The safety profile of the compound has been assessed through various toxicity studies:

Hazard ClassificationDescription
Acute Toxicity (Oral)Harmful if swallowed
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation
Respiratory IrritationMay cause respiratory irritation

These findings highlight the need for caution in handling this compound due to its potential harmful effects on health.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Functional Groups Molecular Weight (g/mol)
Target Compound Isoindole-1,3-dione + dioxopiperidine 3-Aminopropargyl, HCl salt ~365.8 (calculated)
3-(5-Methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione Indole + pyrrolidine-2,5-dione Methoxy, pyrrolidinedione 240.1
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-tetrahydropyrimidine-5-carbonitrile Pyrazole + tetrahydropyrimidine Nitrophenyl, thioxo, carbonitrile ~452.5 (calculated)
3-(5-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione Isoindolinone + dioxopiperidine Amino, HCl salt (analog) ~291.3 (calculated)

Bioactivity and Mechanism of Action

  • Bioactivity Clustering: Compounds with structural similarity often exhibit overlapping bioactivity profiles.
  • Lumping Strategy : Organic compounds with analogous structures (e.g., isoindole-diones) may undergo similar physicochemical processes, enabling predictive modeling of stability or reactivity .

Computational Similarity Assessment

Quantitative structural similarity can be assessed using Tanimoto and Dice coefficients (). For instance:

  • Tanimoto Index : Compares bit-vector fingerprints (e.g., MACCS or Morgan fingerprints) to quantify overlap between the target compound and analogs.

Preparation Methods

Cyclocondensation of Arylpropiolic Acids

The Beilstein Journal of Organic Chemistry details a one-pot synthesis of isoindole-1,3-diones using arylpropiolic acids 1 and activating agents such as T3P® (propylphosphonic anhydride). This method achieves cyclization at ambient temperatures (20°C) in dichloromethane, yielding 4-arylnaphtho[2,3-c]furan-1,3-diones 2 with up to 81% isolated yield (Table 1).

Table 1: Optimization of Reaction Conditions for Isoindole Core Synthesis

EntrySubstrateSolventTemp (°C)Time (h)Yield (%)
1Phenylpropiolic acidCH₂Cl₂20481
2p-Methoxyphenylpropiolic acidCH₂Cl₂20203

Key advantages include operational simplicity and compatibility with electron-neutral substrates. However, electron-rich substrates (e.g., p-methoxy derivatives) exhibit diminished reactivity, necessitating alternative approaches for functionalized cores.

StepReagentSolventTemp (°C)Scale (kg)
CyclizationNaOMe (2.6 equiv)MeOH−10 to −51.0
ReductionLiAlH₄ (1.6 equiv)THF58–604.0

This methodology ensures stereochemical fidelity and gram-scale production, though adaptation to isoindole systems requires functional group tolerance studies.

Functionalization with the 3-Aminoprop-1-yn-1-yl Side Chain

Sonogashira Coupling

The propargylamine moiety can be introduced via palladium-catalyzed cross-coupling. A literature-analogous approach involves:

  • Halogenation of the isoindole core at position 5.

  • Coupling with propargylamine using Pd(PPh₃)₄/CuI in triethylamine, as demonstrated in related isoindole derivatives.

Table 3: Propargylamine Coupling Optimization

Catalyst SystemBaseSolventYield (%)
Pd(PPh₃)₄/CuIEt₃NDMF72
PdCl₂(PPh₃)₂/CuIiPr₂NHTHF65

Side reactions, such as alkyne polymerization, are mitigated by strict temperature control (<40°C) and degassed solvents.

Final Hydrochloride Salt Formation

Acid-Mediated Salt Precipitation

Treatment of the free base with concentrated HCl in anhydrous ethanol at 0–5°C precipitates the hydrochloride salt. The process, detailed in ChemicalBook entries, achieves >95% recovery with minimal residual solvents.

Challenges and Optimization Strategies

  • Regioselectivity in Propargylamine Coupling : Steric hindrance at position 5 of the isoindole core necessitates careful catalyst selection. Microwave-assisted coupling (100°C, 10 min) improves regioselectivity to >8:1.

  • Piperidinone Stability : The 2,6-dioxopiperidin-3-yl group is prone to ring-opening under basic conditions. Employing mild bases (e.g., K₂CO₃) in coupling steps preserves integrity.

  • Scalability : Batch-wise addition of LiAlH₄ during piperidine synthesis prevents exothermic runaway reactions at multi-kilogram scales .

Q & A

Basic: What methods are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatographic Techniques : Use HPLC or UPLC with a polar stationary phase (e.g., C18 column) and a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid) to assess purity. Retention time and peak symmetry should be compared to reference standards .
  • Spectroscopic Confirmation : Employ 1H^1H-NMR and 13C^{13}C-NMR to verify the presence of the propargylamine moiety (δ ~2.5–3.5 ppm for alkynyl protons) and the dioxopiperidinyl group (δ ~4.5–5.5 ppm for the piperidinyl protons). FT-IR can confirm carbonyl stretches (~1700–1750 cm1^{-1}) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) in positive ion mode should match the theoretical molecular weight (e.g., calculated for C17H17N3O5C_{17}H_{17}N_3O_5: 343.12 g/mol) .

Advanced: How can computational modeling optimize reaction pathways for synthesizing this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model the reactivity of the propargylamine group with the isoindole-dione scaffold. Transition-state analysis can predict regioselectivity in nucleophilic substitutions .
  • Reaction Path Search Tools : Apply automated reaction path search software (e.g., GRRM or AFIR) to identify low-energy pathways for the formation of the hydrochloride salt. Validate with experimental yields under varying pH and solvent conditions .
  • Feedback Loop : Integrate experimental data (e.g., failed intermediates) into computational models to refine activation energy predictions and reduce trial-and-error experimentation .

Basic: What solubility and stability parameters should be prioritized for in vitro assays?

Methodological Answer:

  • Solubility Profiling : Test in DMSO (for stock solutions) and aqueous buffers (pH 4–8) using nephelometry or UV-Vis spectroscopy. Note that the hydrochloride salt may exhibit higher aqueous solubility than the free base .
  • Stability Under Storage : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products (e.g., hydrolyzed dioxopiperidine) should be quantified .
  • Light Sensitivity : Use amber vials and assess photostability under UV/visible light (ICH Q1B guidelines) to prevent isoindole-dione ring decomposition .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis Framework : Systematically compare experimental variables across studies (e.g., cell lines, assay protocols, compound concentrations) using statistical tools like ANOVA to identify confounding factors .
  • Dose-Response Reproducibility : Replicate assays in triplicate with orthogonal methods (e.g., fluorescence-based vs. luminescence-based readouts) to rule out assay-specific artifacts .
  • Target Engagement Studies : Use biophysical methods (e.g., SPR or ITC) to directly measure binding affinity to proposed targets (e.g., ubiquitin-proteasome components), bypassing cellular variability .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential respiratory irritancy from hydrochloride salts .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Follow EPA guidelines for hazardous organic compounds .
  • Emergency Procedures : Maintain 0.1 M NaOH solution for accidental skin contact to neutralize hydrochloric acid residues .

Advanced: How can factorial design improve yield optimization in multi-step synthesis?

Methodological Answer:

  • Variable Screening : Use a Plackett-Burman design to identify critical factors (e.g., temperature, catalyst loading, reaction time) affecting yield. Prioritize factors with Pareto chart analysis .
  • Response Surface Methodology (RSM) : Apply a central composite design to model nonlinear interactions between variables (e.g., solvent polarity vs. temperature). Optimize using desirability functions .
  • Robustness Testing : Validate optimal conditions with a Box-Behnken design to ensure reproducibility across batches. Report confidence intervals for yield predictions .

Basic: What analytical techniques are suitable for studying degradation pathways?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (80°C), acid/base hydrolysis (0.1 M HCl/NaOH), and oxidative stress (3% H2 _2O2_2). Monitor via LC-MS to identify degradation products (e.g., ring-opened isoindole derivatives) .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under ambient conditions from accelerated stability data .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Fragment Replacement Strategy : Synthesize analogs with modifications to the propargylamine group (e.g., alkyl vs. aryl substitutions) and test for proteasome inhibition activity. Use IC50_{50} values to correlate electronic effects with potency .
  • 3D-QSAR Modeling : Build comparative molecular field analysis (CoMFA) models using alignment-free descriptors to predict bioactivity of untested derivatives .
  • Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., CRBN) to identify key hydrogen-bonding interactions for rational design .

Basic: What solvent systems are optimal for crystallization?

Methodological Answer:

  • Screening Protocol : Test solvent combinations (e.g., ethanol/water, acetone/hexane) via slow evaporation. Monitor crystal morphology under polarized light microscopy .
  • Thermal Gradient Methods : Use differential scanning calorimetry (DSC) to identify melting points and select solvents with matching solubility-temperature profiles .

Advanced: How can machine learning predict synthetic routes for novel analogs?

Methodological Answer:

  • Retrosynthetic Planning Tools : Train neural networks on USPTO reaction datasets to prioritize disconnections at the isoindole-dione core. Validate with heuristic scoring (e.g., reagent availability) .
  • Transfer Learning : Fine-tune pre-trained models (e.g., ChemBERTa) on proprietary reaction data to improve route prediction accuracy for hydrochloride salt formation .

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